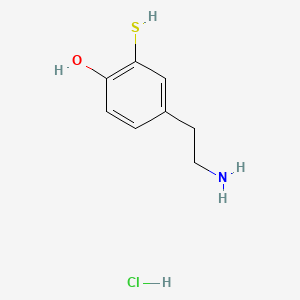

3-Mercaptotyramine Hydrochloride

Overview

Description

3-Mercaptotyramine Hydrochloride is a dopamine analog and an inhibitor of catechol-O-methyltransferase (COMT). It irreversibly inhibits the enzyme COMT by forming an SS bridge to a reactive mercapto group in the reactive site . Its molecular weight is 205.71 and its molecular formula is C8H11NOS•HCl .

Molecular Structure Analysis

The molecular structure of 3-Mercaptotyramine Hydrochloride is represented by the formula C8H11NOS•HCl . This indicates that it contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, one sulfur atom, and one chloride atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Mercaptotyramine Hydrochloride include a molecular weight of 205.71 and a molecular formula of C8H11NOS•HCl . Further specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Application in Cell Labeling

3-Mercaptopropyl acid-stabilized CdTe nanoparticles, related to 3-Mercaptotyramine Hydrochloride, demonstrate potential for cell labeling. These nanoparticles can conjugate with peptides or proteins, maintaining their biological activities and showing promise for applications in living cells, diagnostics, and drug delivery (Shan et al., 2008).

Role in Nucleic Acid Delivery

Positively charged, surfactant-free gold nanoparticles synthesized with L-cysteine methyl ester hydrochloride, a compound analogous to 3-Mercaptotyramine Hydrochloride, have been found useful for nucleic acid delivery. These nanoparticles exhibit lower cytotoxicity and can be complexed with small interfering RNA (siRNA), indicating their utility in cellular uptake and potential in gene therapy (Guo et al., 2015).

Contribution to Polymer Synthesis

3-Mercaptopropionic acid, a similar compound to 3-Mercaptotyramine Hydrochloride, has been utilized in the synthesis of various polythioesters with different contents. These materials have been explored for their physical properties, such as melting points and crystallinity, highlighting their potential in material science and engineering (Lütke-Eversloh et al., 2002).

Quantum Dots Regulation

Research involving mercapto acids, closely related to 3-Mercaptotyramine Hydrochloride, has demonstrated their role in regulating the properties of quantum dots. These acids influence the growth rate, size distribution, and fluorescence of quantum dots, offering insights into the design of materials with specific optical and electronic properties (Ma et al., 2013).

Mechanism of Action

Future Directions

While specific future directions for 3-Mercaptotyramine Hydrochloride were not found in the search results, the field of drug conjugates, which includes compounds like 3-Mercaptotyramine Hydrochloride, continues to advance with the application of new technologies . These advances could potentially lead to new applications and uses for 3-Mercaptotyramine Hydrochloride in the future.

properties

IUPAC Name |

4-(2-aminoethyl)-2-sulfanylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPBZPYBTMVFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)S)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Mercaptotyramine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

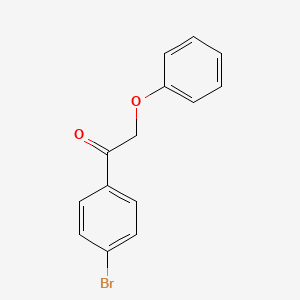

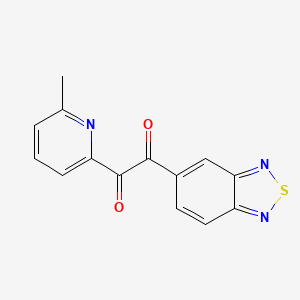

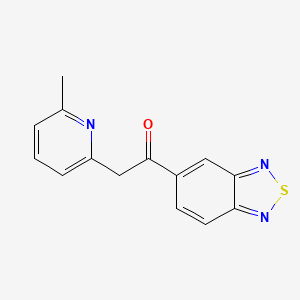

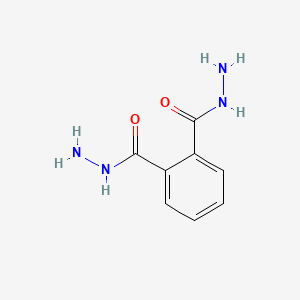

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one](/img/structure/B3262962.png)

![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)

![2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3262981.png)

![2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3263009.png)